2-(Pyridin-4-yl)propan-1-amine
Description
2-(Pyridin-4-yl)propan-1-amine is a primary amine featuring a pyridine ring substituted at the 4-position and attached to the second carbon of a propane backbone. This structural motif confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-pyridin-4-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7(6-9)8-2-4-10-5-3-8/h2-5,7H,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSHXDJWAVNKNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)propan-1-amine can be achieved through several methods. One common approach involves the reaction of 4-bromopyridine with propan-1-amine under suitable conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound.
Another method involves the reductive amination of 4-pyridinecarboxaldehyde with propan-1-amine. This reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in a solvent like methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-4-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted amines and amides.
Scientific Research Applications
Scientific Research Applications
Research indicates that 2-(pyridin-4-yl)propan-1-amine exhibits notable biological activity, particularly as a modulator of neurotransmitter systems. Studies have shown that compounds with similar structures can interact with serotonin and dopamine receptors, suggesting potential therapeutic applications in treating neurological disorders such as depression and anxiety.
Case Study: Neurotransmitter Modulation
In vitro studies have demonstrated that derivatives of this compound can influence receptor activity, providing insight into their potential use as antidepressants or anxiolytics. Further research is needed to elucidate specific mechanisms of action and interaction profiles with other biological molecules.
Material Science
The unique structure of this compound allows for self-assembly into supramolecular structures. This property is being explored for the development of new materials with specific functionalities, such as enhanced conductivity or catalytic properties.
Table 2: Potential Applications in Material Science
| Application Type | Description |
|---|---|
| Supramolecular Chemistry | Formation of organized structures for sensors |
| Catalysis | Development of efficient catalysts for chemical reactions |
| Polymer Science | Use as a monomer in creating novel polymers |
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structurally related pyridylpropanamines and their distinguishing features:
Physico-Chemical Properties
- Polarity and Solubility : The position of the pyridyl group and branching significantly affect solubility. For example, 3-(Pyridin-4-yl)propan-1-amine (linear chain) is more polar than its branched analog, 2-Methyl-2-(pyridin-4-yl)propan-1-amine, which exhibits higher hydrophobicity .
- Molecular Weight : Branched derivatives (e.g., 2-Methyl-2-(pyridin-4-yl)propan-1-amine) have higher molecular weights (150.22 vs. 136.19) due to methyl substitution .
Biological Activity
2-(Pyridin-4-yl)propan-1-amine, often encountered in its hydrochloride form, is a compound of significant interest due to its potential biological activities. The compound is characterized by a pyridine ring substituted at the fourth position with a propan-1-amine group, leading to diverse interactions within biological systems. This article delves into the biological activity of this compound, summarizing key findings from various studies, including antimicrobial properties, enzyme modulation, and potential therapeutic applications.
The molecular formula of this compound hydrochloride is C₈H₁₂ClN₂, with a molecular weight of approximately 162.64 g/mol. The hydrochloride form enhances its solubility in water, facilitating its use in biological assays and applications.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against various pathogens, demonstrating effectiveness in inhibiting bacterial growth. For instance, studies have shown that the compound can modulate enzyme activity related to bacterial metabolism, thereby exerting its antimicrobial effects.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 μg/mL | |
| Staphylococcus aureus | 16 μg/mL | |
| Chlamydia trachomatis | Selective inhibition observed |
The mechanism by which this compound exerts its biological effects involves interaction with various enzymes and receptors. It has been shown to influence cellular processes such as proliferation and apoptosis, suggesting a role in cancer therapy. The compound's structural characteristics allow it to engage in targeted interactions within biological systems, making it a candidate for drug development.
Case Study: Enzyme Modulation
A study focused on the enzyme modulation capabilities of this compound found that the compound significantly altered the activity of specific metabolic enzymes in vitro. This modulation is crucial for understanding its therapeutic potential and pharmacokinetics .
Pharmacokinetics and Bioavailability
Ongoing research aims to elucidate the pharmacokinetic profile of this compound. Initial findings suggest that the compound has favorable absorption characteristics and moderate bioavailability when administered in vivo. Further studies are required to optimize its formulation for enhanced therapeutic efficacy .
Structural Comparisons
The unique substitution pattern on the pyridine ring of this compound distinguishes it from similar compounds. This distinctiveness influences both its biological activity and chemical reactivity.
Table 2: Structural Comparison with Related Compounds
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| 2-(Pyridin-3-yl)propan-1-amines | Pyridine ring at position 3 | 0.95 |
| (S)-1-(Pyridin-3-yl)propan-1-amines | Chiral center adjacent to pyridine | 0.93 |
| 3-(Pyridin-2-yl)propan-1-amines | Pyridine ring at position 2 | 0.87 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
